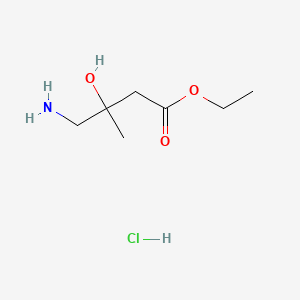

Ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as enantiomerically pure α-hydroxy and α-amino acid esters, has been described using ethyl 2,4-dioxo-4-phenylbutyrate as a starting material. The process involves a Pt-cinchona catalyzed enantioselective hydrogenation followed by enrichment via crystallization to prepare homophenylalanine derivatives on a large scale . Although this does not directly describe the synthesis of ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride, the methods used could potentially be adapted for its synthesis, considering the structural similarities as both are α-amino acid esters.

Molecular Structure Analysis

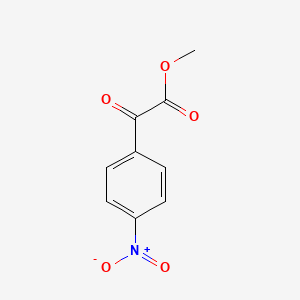

The molecular structure of ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride would include an ethyl ester group, a hydroxyl group, an amino group, and a tertiary butyl group as part of its core structure. The presence of both amino and hydroxyl groups suggests that this compound could participate in hydrogen bonding and could exhibit chirality, which is important for its biological activity and synthesis.

Chemical Reactions Analysis

While the specific chemical reactions of ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride are not detailed in the provided papers, the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate is discussed. This synthesis is performed in a biphasic system using l-glutamine, d-xylose, and β-cyclodextrin to improve the biocatalytic efficiency and yield of the reaction without the need for NAD(+) . This suggests that similar conditions and additives could potentially be used to optimize the synthesis of ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride can be inferred to some extent from the properties of related compounds. For instance, the presence of an ethyl ester group would contribute to its solubility in organic solvents, while the hydroxyl and amino groups could affect its solubility in water and its ability to form salts, such as the hydrochloride salt. The chirality of the molecule would also be an important consideration in its physical properties, such as optical rotation, and in its chemical reactivity, particularly in enantioselective synthesis .

Scientific Research Applications

Application in Wine Chemistry

Ethyl 2-hydroxy-3-methylbutanoate has been identified as a potential marker of lactic acid bacteria esterase activity in wines. It is found predominantly as the R enantiomer in both red and white wines. Interestingly, its concentrations in wines are below the detection threshold, indicating no significant direct effect on the fruity aroma of red wine. This study provides insights into the enantiomeric distribution and sensory characteristics of this compound in wine (Gammacurta et al., 2018).

Application in Organic Chemistry

The compound has been involved in chemical reactions such as tandem ring opening and oximation processes. In one study, it was transformed into ethyl 2‐[amino(hydroxyimino)methyl]‐3‐aryl‐5‐(hydroxyimino)‐5‐arylpentanoate, demonstrating its versatility in organic synthesis (Saravanan et al., 2007).

Biocatalysis and Biosynthesis

This compound has been the focus of biocatalysis studies, particularly in the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester. This ester is a precursor for enantiopure intermediates used in the production of chiral drugs, such as statins. Novel carbonyl reductases have been identified that show promise for the industrial production of this ester with high enantiomeric excess (Ye et al., 2011).

Pyrolysis Kinetics

The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate have been studied, providing insights into the chemical processes involved in its decomposition. The main elimination products identified include acetone and ethyl acetate, suggesting potential applications in material science or environmental chemistry (Dominguez et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures.

properties

IUPAC Name |

ethyl 4-amino-3-hydroxy-3-methylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-3-11-6(9)4-7(2,10)5-8;/h10H,3-5,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFPAZXHVNDNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-3-hydroxy-3-methylbutanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2504181.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2504182.png)

![4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2504184.png)

![3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2504190.png)

![4-bromo-2-methoxy-6-[(1Z)-(methoxyimino)methyl]phenol](/img/structure/B2504193.png)

![2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2504199.png)

![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2504200.png)

![Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-1,3,7-trihydropurin-8-yl]methyl}piperazinecarboxylate](/img/structure/B2504203.png)